molecular formula C24H22ClN3O4 B298129 N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

Cat. No. B298129
M. Wt: 451.9 g/mol
InChI Key: CVHOAIXAYXPVLW-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide, also known as CPHD, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of phenoxyacetic acid and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide has been found to exhibit various biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. It has also been found to exhibit antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide in lab experiments include its potential anti-cancer and anti-inflammatory properties, as well as its ability to inhibit various signaling pathways that are involved in these processes. However, the limitations of using N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide, including further studies to determine its safety and efficacy in humans, as well as its potential use in combination with other anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide for its potential use in clinical settings.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide involves the reaction of 3-chlorobenzoyl chloride with 2-(2-methylphenoxy)acetic acid to form the intermediate, 3-chlorobenzoyl-2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate and formaldehyde to yield the final product, N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide.

Scientific Research Applications

N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide has also been studied for its potential use as an anti-inflammatory agent and has been found to exhibit anti-inflammatory properties.

properties

Product Name

N-(3-chlorophenyl)-2-{4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

Molecular Formula

C24H22ClN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C24H22ClN3O4/c1-17-5-2-3-8-22(17)32-16-24(30)28-26-14-18-9-11-21(12-10-18)31-15-23(29)27-20-7-4-6-19(25)13-20/h2-14H,15-16H2,1H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

CVHOAIXAYXPVLW-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl

SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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